N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide
Description
N4-[2-(3,4-Dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide is a synthetic thiazole-based dicarboxamide derivative. Its structure comprises a central 1,3-thiazole ring substituted with two carboxamide groups: one at position 2 (N2-methyl) and another at position 4 (N4-[2-(3,4-dimethoxyphenyl)ethyl]) (Fig. 1). The 3,4-dimethoxyphenethyl moiety is notable for its structural resemblance to bioactive molecules targeting neurological and oncological pathways, while the methyl group at N2 enhances metabolic stability .
Synthesis of this compound likely follows a multistep protocol involving coupling reactions between thiazole carboxylates and substituted amines, as seen in analogous benzo[d]thiazole-2,4-dicarboxamide syntheses . Characterization methods such as IR, NMR, and mass spectrometry (e.g., LC-MS) are critical for verifying its structure and purity .
Properties
IUPAC Name |
4-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-N-methyl-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-17-15(21)16-19-11(9-24-16)14(20)18-7-6-10-4-5-12(22-2)13(8-10)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKWJVAQJSDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved can vary depending on the biological context, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole Dicarboxamides
The following table compares key structural and synthetic features of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide with analogous compounds:
Key Observations:
- Substituent Impact on Bioactivity : The 3,4-dimethoxyphenethyl group in the target compound may enhance blood-brain barrier permeability compared to 4-fluorophenyl or pyridinyl substituents, which are more common in kinase-targeting analogs .
- Synthetic Efficiency : Yields for benzo[d]thiazole-2,4-dicarboxamides with fluorophenyl groups (e.g., 86% for compound 10h) suggest that the target compound’s synthesis could be optimized using similar mild, multistep protocols .
Pharmacological and Mechanistic Differences
- Kinase Inhibition: Benzo[d]thiazole-2,4-dicarboxamides with 4-fluorophenyl groups (e.g., 10h) exhibit potent kinase inhibition (IC50 < 1 µM in some cases), while pyridinyl-thiazole carboxamides show moderate anticancer activity (p < 0.01 in cell viability assays) . The 3,4-dimethoxyphenethyl substituent in the target compound may shift selectivity toward G-protein-coupled receptors or monoamine oxidases, as seen in related dimethoxyphenyl derivatives .
- Metabolic Stability : The N2-methyl group in the target compound likely reduces susceptibility to amidase degradation compared to unsubstituted analogs, a trend observed in carboxamide drug development .
Structural Analogues in Clinical Research
- Verapamil Derivatives: Compounds like 4-[(3,4-dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride (a verapamil-related compound) share the 3,4-dimethoxyphenethyl motif but lack the thiazole core. These are primarily calcium channel blockers, highlighting the divergent applications of dimethoxyphenyl groups depending on scaffold chemistry .
Biological Activity
N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its pharmacological effects, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O4S
- Molecular Weight : 318.38 g/mol
The presence of the thiazole ring and the dimethoxyphenyl group are critical for its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds with similar structures have shown promising results against various cancer cell lines. For instance:
- Case Study : A study demonstrated that thiazole derivatives with an IC50 value of less than 2 µg/mL were effective against Jurkat and A-431 cell lines. The presence of electron-donating groups in the phenyl ring enhanced cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 | High |
| 10 | A-431 | 1.98 ± 1.22 | High |
The mechanism through which these compounds exert their antitumor effects often involves interaction with specific proteins or pathways:
- Bcl-2 Interaction : Molecular dynamics simulations suggest that certain thiazole derivatives interact with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .
Anti-inflammatory and Antioxidant Properties
Thiazole derivatives have also been studied for their anti-inflammatory and antioxidant activities:
- Research Findings : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole-based compounds. Key observations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
